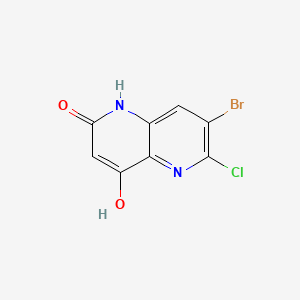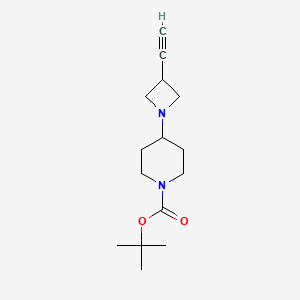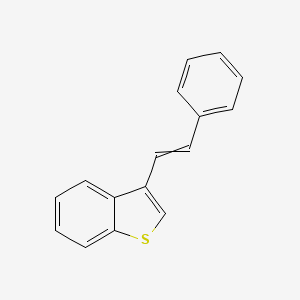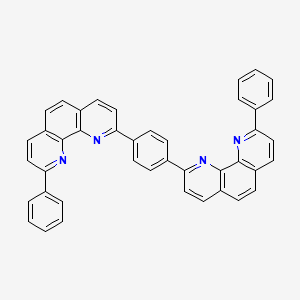
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenanthroline units attached to a central benzene ring, each phenanthroline unit further substituted with a phenyl group. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in materials science and chemistry .
Méthodes De Préparation
The synthesis of 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenanthroline Units: The initial step involves the synthesis of 9-phenyl-1,10-phenanthroline through a series of condensation reactions.
Coupling with Benzene: The phenanthroline units are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene has a wide range of applications in scientific research:
Materials Science: It is used as an electron transport layer in quantum dot light-emitting diodes (QLEDs) to improve device performance and stability.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials for optoelectronic devices and sensors.
Mécanisme D'action
The mechanism by which 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and electronic processes, enhancing the performance of devices like QLEDs .
Comparaison Avec Des Composés Similaires
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: Contains formyl groups that provide additional reactivity for further functionalization.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Propriétés
Formule moléculaire |
C42H26N4 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
2-phenyl-9-[4-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H |
Clé InChI |
BBZDASCPWDFDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

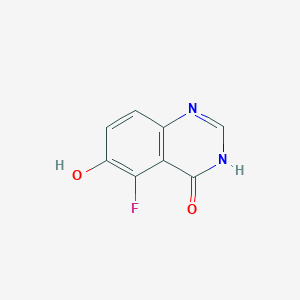
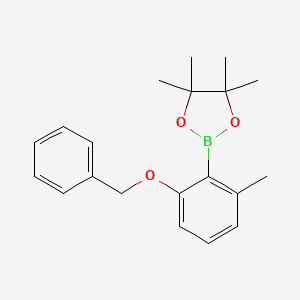
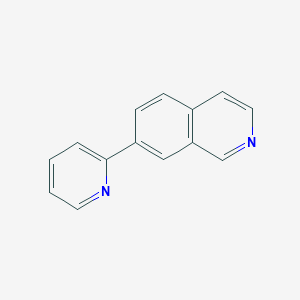

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
